5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one
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Overview
Description
5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which includes both a pyridine and an oxazine ring. Its structural features make it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the desired oxazine ring . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[4,3-b][1,4]oxazin-3(4H)-one derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound has shown promise in modulating biological pathways and has been used in the study of enzyme inhibition.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one exerts its effects involves interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. The compound can bind to the active sites of these enzymes, thereby blocking their activity and leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another bicyclic compound with a similar structure but different biological activities.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Shares the pyridine ring but has a pyrimidine ring instead of an oxazine ring.
Uniqueness
5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is unique due to its oxazine ring, which imparts distinct chemical and biological properties. This structural feature allows for diverse functionalization and the development of derivatives with specific activities .
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H10N2O2/c10-7-4-11-6-1-2-8-3-5(6)9-7/h8H,1-4H2,(H,9,10) |
InChI Key |
NZRFGSFNGGTBEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1OCC(=O)N2 |
Origin of Product |
United States |
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